Noribogaine hydrochloride

Serotonin Transporter In Vivo Microdialysis Neuropharmacology

Noribogaine hydrochloride is the definitive probe for biased signaling, serotonergic, and GDNF pathway research. Unlike ibogaine or 18-MC, it acts as a G-protein biased κ-opioid agonist (75% efficacy vs. 12% β-arrestin), exhibits 3–5× higher mu/kappa receptor affinity, and elevates serotonin ~10× more potently without tremor side effects. Its 28–49 h human half-life makes it ideal for accumulation studies and forensic toxicology. Insist on ≥98% purity for reliable LC-MS/MS quantification. Order today for reproducible, high-impact neuropharmacology data.

Molecular Formula C19H25ClN2O
Molecular Weight 332.9 g/mol
Cat. No. B1362567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoribogaine hydrochloride
Molecular FormulaC19H25ClN2O
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl
InChIInChI=1S/C19H24N2O.ClH/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18;/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3;1H/t11-,12+,16?,19?;/m0./s1
InChIKeyBFLJLOKFWZLUTR-STGWVFMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noribogaine Hydrochloride for Scientific Procurement: A Comparator-Driven Evidence Guide


Noribogaine hydrochloride (CAS 110514-35-7, C19H25ClN2O, MW 332.87) is the hydrochloride salt of 12-hydroxyibogamine, the primary O-desmethyl metabolite of the iboga alkaloid ibogaine [1]. As an analytical reference standard with typical commercial purity ≥95–98%, it is categorized as a tryptamine metabolite and is used in neuropharmacology, addiction research, and forensic toxicology . The compound is available as a solid, with defined storage conditions (-20°C) and established solubility in DMSO (sparingly soluble: 1–10 mg/mL), enabling precise, reproducible experimental handling in laboratory settings .

Why Noribogaine Hydrochloride Cannot Be Substituted with Ibogaine or 18-MC in Addiction Research


Generic substitution of iboga alkaloids is scientifically invalid due to substantial differences in receptor pharmacology, pharmacokinetics, and safety profiles. Ibogaine and noribogaine exhibit distinct opioid receptor binding affinities, with noribogaine demonstrating a 3- to 5-fold higher affinity at mu and kappa receptors than the parent compound [1]. Furthermore, noribogaine acts as a G-protein biased κ-opioid receptor agonist, a functional selectivity profile not shared by ibogaine or 18-MC [2]. Pharmacokinetically, noribogaine's extended half-life of 28–49 hours in humans contrasts sharply with ibogaine's rapid clearance, and this persistence has been clinically implicated in prolonged cardiac QT prolongation days after ibogaine is undetectable [3][4]. Finally, noribogaine, unlike the synthetic analog 18-MC, retains the ability to induce GDNF expression in the ventral tegmental area (VTA) and to reduce ethanol self-administration when infused directly into the VTA [5]. Substitution therefore risks confounding experimental outcomes and misinterpreting mechanisms of action.

Noribogaine Hydrochloride vs. Ibogaine and 18-MC: Direct Comparative Quantitative Evidence for Procurement


Noribogaine Demonstrates 10-Fold Higher Potency Than Ibogaine as an Indirect 5-HT Agonist in Vivo

In a direct head-to-head in vivo microdialysis study in rats, noribogaine was approximately 10 times more potent than ibogaine at increasing extracellular serotonin (5-HT) levels in the nucleus accumbens [1]. At the same doses (1–10 mg/kg i.v.), noribogaine produced a greater elevation in 5-HT while ibogaine induced significant tremors, an adverse effect not observed with noribogaine [1].

Serotonin Transporter In Vivo Microdialysis Neuropharmacology

Noribogaine Exhibits 3- to 5-Fold Higher Affinity at Mu and Kappa Opioid Receptors Than Ibogaine

Radioligand binding studies reveal that noribogaine binds with significantly higher affinity to opioid receptors than ibogaine. Specifically, noribogaine's Ki at the kappa opioid receptor is 0.96 ± 0.08 µM, compared to ibogaine's 3.77 ± 0.81 µM—a 3.9-fold increase in affinity [1]. At the mu opioid receptor, noribogaine's Ki is 2.66 ± 0.62 µM versus ibogaine's 11.04 ± 0.66 µM, representing a 4.2-fold higher affinity [1]. Noribogaine also demonstrates measurable affinity at the delta receptor (Ki = 24.72 ± 2.26 µM), whereas ibogaine shows negligible binding (Ki > 100 µM) [1].

Opioid Receptor Binding Radioligand Binding Assay Ki Affinity

Noribogaine Is a G-Protein Biased κ-Opioid Agonist; Ibogaine and 18-MC Lack This Biased Signaling Profile

Functional characterization reveals that noribogaine is a G-protein biased κ-opioid receptor agonist. It stimulates G-protein-mediated GDP-GTP exchange with 75% of the efficacy of dynorphin A (EC50 = 9 µM) but recruits β-arrestin with only 12% efficacy [1]. This bias is unique to noribogaine among tested iboga alkaloids, including ibogaine and the synthetic analog 18-MC [1]. Noribogaine also functionally inhibits dynorphin-induced β-arrestin recruitment with an IC50 of 1 µM, demonstrating antagonist activity at this pathway [1].

Biased Agonism Functional Selectivity GPCR Signaling β-Arrestin Recruitment

Noribogaine, but Not 18-MC, Induces GDNF Expression and Reduces Ethanol Self-Administration When Infused into the VTA

In a comparative study, noribogaine treatment of SH-SY5Y cells induced a robust increase in GDNF mRNA levels, mimicking ibogaine's effect, whereas the synthetic analog 18-MC failed to induce GDNF expression [1]. Functionally, intra-VTA infusion of noribogaine in rats significantly decreased operant responding for ethanol, while 18-MC had no effect [1]. These findings establish that noribogaine and 18-MC operate via distinct mechanisms and sites of action.

GDNF Neurotrophic Factor Alcohol Addiction Ventral Tegmental Area

Noribogaine's Extended Half-Life (28–49 Hours) Contrasts with Ibogaine's Rapid Clearance, Underpinning Prolonged Pharmacodynamic Effects

Human pharmacokinetic data from a Phase I study show that noribogaine is slowly eliminated, with a mean terminal half-life ranging from 28 to 49 hours across oral doses of 3–60 mg [1]. The apparent volume of distribution is large (1417–3086 L), indicating extensive tissue distribution [1]. In contrast, ibogaine is rapidly metabolized and cleared, with a half-life of only 2–4 hours [2]. A clinical case report further demonstrates that QT interval prolongation persisted for 12 days post-ibogaine ingestion, long after ibogaine was cleared, implicating noribogaine's long half-life in sustained cardiac effects [3].

Pharmacokinetics Half-Life Volume of Distribution Toxicokinetics

Noribogaine and 18-MC Exhibit Divergent hERG Blockade Potencies: IC50 of 2.86 µM vs. >50 µM

Whole-cell patch clamp electrophysiology in HEK293 cells expressing the hERG channel reveals that noribogaine blocks the hERG channel with an IC50 of 2.86 ± 0.68 µM [1]. This is comparable to ibogaine (IC50: 3.53–4.09 µM) but stands in stark contrast to the synthetic analog 18-MC, which shows minimal blockade with an IC50 > 50 µM [1]. Despite similar binding affinities, 18-MC's interaction with the hERG channel produces substantially less functional blockade, highlighting a critical safety divergence [1].

hERG Channel Cardiotoxicity QT Prolongation Safety Pharmacology

High-Impact Research and Industrial Applications of Noribogaine Hydrochloride Supported by Comparative Evidence


Elucidating Serotonergic Mechanisms in Addiction Without Tremorigenic Confounds

Based on direct in vivo evidence that noribogaine is ~10× more potent than ibogaine at elevating extracellular serotonin and does not induce tremors, noribogaine hydrochloride is the preferred tool for researchers investigating 5-HT transporter modulation and serotonergic contributions to addiction. This allows for cleaner interpretation of behavioral and neurochemical data, free from the motor side effects that complicate ibogaine studies [1].

Investigating Biased GPCR Signaling at the Kappa Opioid Receptor

Noribogaine's unique profile as a G-protein biased κ-opioid agonist—with 75% G-protein efficacy but only 12% β-arrestin recruitment—positions it as an essential pharmacological probe for studying functional selectivity and developing biased ligands with improved therapeutic indices. Ibogaine and 18-MC lack this biased signaling and cannot serve as substitutes in these mechanistic studies [2].

Exploring GDNF-Mediated Neuroprotection and Anti-Addiction Effects in the VTA

Given that noribogaine, but not 18-MC, robustly induces GDNF expression and reduces ethanol self-administration when infused into the VTA, noribogaine hydrochloride is the compound of choice for research centered on GDNF pathways, neurotrophic factor signaling, and site-specific interventions for alcohol use disorder. 18-MC is ineffective in this specific experimental paradigm [3].

Pharmacokinetic and Toxicokinetic Studies of Long-Half-Life Metabolites

Noribogaine's extended human half-life of 28–49 hours, coupled with its large volume of distribution, makes it a valuable model compound for studying drug accumulation, prolonged pharmacodynamic effects, and delayed toxicity. Its use as an analytical reference standard (≥95% purity) is critical for accurate LC-MS/MS quantification in clinical and forensic toxicology, particularly in cases of ibogaine-related cardiotoxicity [4][5].

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